![molecular formula C12H9FN2O2S B2562111 2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide CAS No. 773140-09-3](/img/structure/B2562111.png)

2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide

Übersicht

Beschreibung

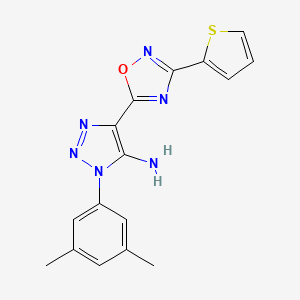

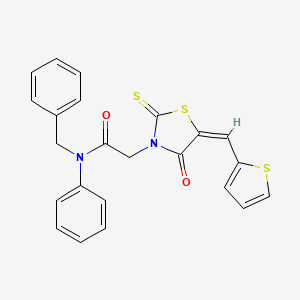

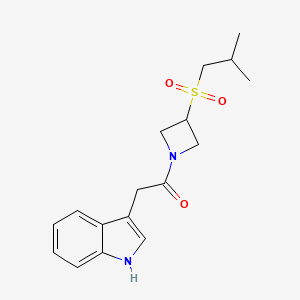

The compound 2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a ring structure composed of four carbon atoms and one sulfur atom. The presence of the fluorobenzoyl group suggests potential for increased biological activity due to the electron-withdrawing effects of the fluorine atom, which can affect the electronic distribution in the molecule and thus its interaction with biological targets.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multi-component reaction that allows for the introduction of various substituents into the thiophene ring. For example, the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives has been reported, which could serve as precursors to the target compound . These methods typically involve reactions with different organic reagents and can be confirmed by spectroscopic methods such as IR, NMR, and MS, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. The substitution pattern on the thiophene ring, particularly at the 2 and 3 positions, is important for the interaction with biological targets. For instance, the presence of amino and carboxamide groups has been shown to be significant for allosteric enhancement at the adenosine A1 receptor .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which can be utilized to further modify the structure and enhance biological activity. For example, the synthesis of Schiff bases using 2-aminothiophene derivatives has been reported, which involves the formation of an imine linkage and can lead to compounds with antimicrobial activity . Additionally, the dehydrogenation of tetrahydrobenzo[b]thiophene derivatives to form benzo[b]thiophene derivatives has been described, which can be a key step in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiophene ring. These properties are important for the compound's suitability as a drug candidate, as they affect its bioavailability and pharmacokinetics. The introduction of fluorine atoms can significantly alter these properties due to their high electronegativity and small size .

Relevant Case Studies

Several studies have reported the biological activities of thiophene derivatives, including antiarrhythmic, serotonin antagonist, and antianxiety activities . The detailed pharmacological evaluation of these compounds, including their LD50 and efficacy compared to positive controls, provides insight into their potential as therapeutic agents. Additionally, the antimicrobial activity of thiophene derivatives has been evaluated, with some compounds showing excellent activity against bacteria .

Wissenschaftliche Forschungsanwendungen

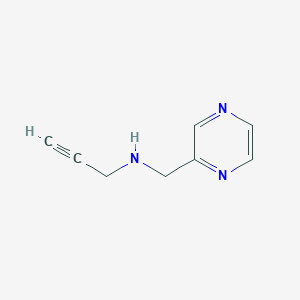

Synthesis of Biologically Active Compounds

2-Aminothiophene derivatives, including structures similar to 2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide, have been utilized in the synthesis of fused heterocyclic derivatives with potential pharmaceutical interest. These compounds have shown promising in vitro antimicrobial activity against bacteria, demonstrating the utility of 2-aminothiophene-3-carboxamide in drug discovery and development processes (Wardakhan, Elmegeed, & Manhi, 2005).

Development of Fluorescent Probes

Research into reaction-based fluorescent probes has led to the development of methods for the selective discrimination of thiophenols over aliphatic thiols, with applications in chemical, biological, and environmental sciences. The design of these probes leverages intramolecular charge transfer pathways, highlighting the role of 2-aminothiophene derivatives in the creation of sensitive and selective detection techniques (Wang, Han, Jia, Zhou, & Deng, 2012).

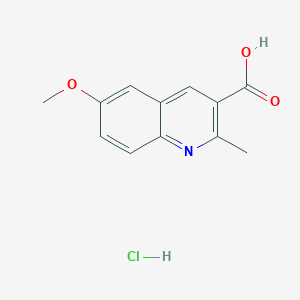

Exploration of Antimicrobial, Anti-Inflammatory, and Cytotoxic Activities

The synthesis and biological evaluation of carboxamide derivatives of benzo[b]thiophene have identified potent anti-inflammatory agents, highlighting the therapeutic potential of these compounds in treating inflammation-related disorders (Radwan, Shehab, & El-Shenawy, 2009). Additionally, carboxamide derivatives have been investigated for their cytotoxic activities, with some showing promising results against cancer cell lines, thus contributing to the search for novel anticancer agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Wirkmechanismus

While the specific mechanism of action for “2-[(2-Fluorobenzoyl)amino]thiophene-3-carboxamide” is not mentioned in the search results, it’s worth noting that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Zukünftige Richtungen

Thiophene and its derivatives show a variety of properties and applications, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

2-[(2-fluorobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2S/c13-9-4-2-1-3-7(9)11(17)15-12-8(10(14)16)5-6-18-12/h1-6H,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTPMDUKFYACTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)

![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)

![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)

![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)

![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2562050.png)